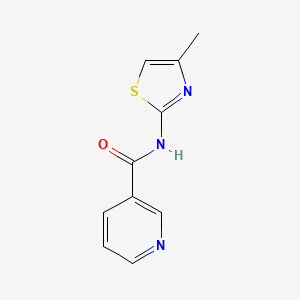![molecular formula C9H17NO2 B6617406 3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol CAS No. 1508903-22-7](/img/structure/B6617406.png)
3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(Aminomethyl)cyclobutyl]oxolan-3-ol (AMCO) is an organic compound that is widely used in the synthesis of a variety of chemical compounds. It is a versatile reagent and has been used in a number of research and industrial applications. It is an important intermediate in the synthesis of drugs, polymers, and other materials. In
Wissenschaftliche Forschungsanwendungen
3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol has been used in a number of scientific research applications. It has been used as a starting material in the synthesis of drugs, polymers, and other materials. It has also been used in the synthesis of peptides, peptidomimetics, and other bioactive molecules. Additionally, it has been used in the synthesis of polymers, such as polystyrene and polystyrene-b-poly(ethylene oxide) copolymers.
Wirkmechanismus
The mechanism of action of 3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol is not fully understood. It is believed to act as a proton donor, which helps to facilitate the formation of a variety of chemical compounds. Additionally, it may act as an electron-withdrawing group, which can help to increase the reactivity of certain compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol are not well understood. However, it has been shown to have some effects on the metabolism of certain compounds. In particular, it has been shown to increase the rate of metabolism of certain drugs and other compounds. Additionally, it may have some effects on the synthesis and degradation of proteins.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol in laboratory experiments is its versatility. It can be used as a starting material in the synthesis of a variety of compounds and can be used in a variety of reactions. Additionally, it is relatively inexpensive and readily available. The main limitation of using 3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol in laboratory experiments is that it can be difficult to control the reaction conditions and the product yield can vary.
Zukünftige Richtungen
There are a number of potential future directions for the use of 3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol in research and industrial applications. One potential direction is the use of 3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol in the synthesis of peptides, peptidomimetics, and other bioactive molecules. Additionally, it could be used in the synthesis of polymers, such as polystyrene and polystyrene-b-poly(ethylene oxide) copolymer. It could also be used in the synthesis of drugs, such as antibiotics and antivirals. Finally, it could be used in the synthesis of materials, such as coatings and adhesives.
Synthesemethoden
3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol can be synthesized in a variety of ways. The most common method is the reaction of cyclobutanol with an amine in the presence of sulfuric acid. This reaction produces an amine-sulfonate, which can be further reacted with an aldehyde to produce 3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol. Other methods for producing 3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol include the reaction of cyclobutene and aldehyde in the presence of a catalyst, and the reaction of cyclobutanol and an amine in the presence of an acid catalyst.
Eigenschaften
IUPAC Name |
3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c10-6-8(2-1-3-8)9(11)4-5-12-7-9/h11H,1-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNSVATUXXCBCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C2(CCOC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(Aminomethyl)cyclobutyl]oxolan-3-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(trifluoromethyl)aziridin-2-yl]methanol](/img/structure/B6617334.png)
![N-[4-(cyanomethyl)phenyl]-2-methylbenzamide](/img/structure/B6617338.png)





![7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6617383.png)
![[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol](/img/structure/B6617399.png)
![3-amino-1-{imidazo[1,2-a]pyridin-2-yl}propan-1-ol](/img/structure/B6617405.png)


